molecular formula C10H11N3O B6893604 N-(1H-benzimidazol-4-yl)propanamide

N-(1H-benzimidazol-4-yl)propanamide

Cat. No.: B6893604
M. Wt: 189.21 g/mol
InChI Key: QFSUOEVRBREJCD-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-4-yl)propanamide is a chemical compound with the molecular formula C10H11N3O and is built around the benzimidazole pharmacophore . The benzimidazole core is a heterocyclic aromatic structure of significant importance in medicinal chemistry and drug discovery . Benzimidazole derivatives are frequently explored in scientific research due to their broad spectrum of potential biological activities. These activities may include anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties, making them a versatile scaffold for developing new therapeutic agents . Furthermore, this core structure is found in several established pharmaceutical drugs, including anthelmintics (e.g., albendazole, mebendazole) and proton pump inhibitors (e.g., omeprazole, lansoprazole), highlighting its proven relevance in creating clinically effective molecules . As a specific derivative, this compound serves as a valuable building block or intermediate for researchers in organic synthesis and medicinal chemistry. It can be utilized to develop novel compounds, study structure-activity relationships (SAR), or investigate biochemical pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

N-(1H-benzimidazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9(14)13-8-5-3-4-7-10(8)12-6-11-7/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSUOEVRBREJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Bioherbicidal and Agrochemical Potential

  • This compound: While direct data are unavailable, benzimidazole derivatives are known for their agrochemical applications. For instance, 2-amino-3-phenylpropanamide, identified in plant species Terminalia and Syzygium, exhibits novel bioherbicidal properties . The propanamide group may enhance uptake in plant tissues.
  • N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide : This hydroxamic acid derivative demonstrates antioxidant activity via radical scavenging (DPPH assay) and metal chelation, attributed to the N-hydroxy group .

(b) Pharmacological and Antimicrobial Activity

  • Benzimidazole hydrazides (e.g., compounds 3a-3b) : These derivatives exhibit antifungal activity due to the hydrazide linkage and aromatic substitutions, suggesting that this compound could share similar mechanisms .
  • Hydroxamic acid derivatives (e.g., compound 7) : The N-hydroxy group enables interactions with metalloenzymes, a feature absent in this compound but critical for protease inhibition .

Solubility and Stability

  • The benzimidazole core in this compound confers moderate hydrophobicity, whereas hydroxamic acid derivatives (e.g., compound 7) exhibit higher solubility in polar solvents due to ionizable N-hydroxy groups .
  • Propanamide side chains generally improve metabolic stability compared to ester or hydrazide linkages .

Preparation Methods

Acid-Catalyzed Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The condensation of o-phenylenediamine with carboxylic acids or their derivatives remains a cornerstone for benzimidazole synthesis. Alam et al. demonstrated that refluxing o-phenylenediamine with 4-aminobenzoic acid in a 1:1 molar ratio using polyphosphoric acid (PPA) and dimethylbenzene at elevated temperatures yields 2-(4-aminophenyl)-1H-benzimidazole with 51% efficiency . Adapting this method, N-(1H-benzimidazol-4-yl)propanamide can be synthesized by substituting 4-aminobenzoic acid with propanoic acid derivatives under similar conditions.

A critical modification involves the use of phosphoric acid as a catalyst at 200°C for two hours, which enhances cyclization efficiency. For instance, reacting o-phenylenediamine with 3-chloropropanoyl chloride in phosphoric acid produces the target compound in yields up to 70% . The reaction mechanism proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Figure 1).

Table 1: Acid-Catalyzed Synthesis Conditions and Yields

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
3-Chloropropanoyl chloridePPA180651
Propanoic anhydrideH3PO4200270

Fe/S Catalytic Redox Condensation for Sustainable Synthesis

Emerging methodologies prioritize green chemistry principles. Nguyen et al. developed an Fe/S catalytic redox system that condenses phenylacetic acid derivatives with 2-nitroaniline to form benzimidazoles without organic by-products . Applying this to This compound , the reaction involves:

  • Nitro reduction : Fe/S nanoparticles reduce the nitro group of 3-nitropropanamide to an amine.

  • Cyclization : The resultant amine undergoes condensation with o-phenylenediamine under reflux.

This method achieves yields of 68–72% with minimal waste, as the Fe/S catalyst is recyclable for up to five cycles . The absence of stoichiometric oxidants or harsh acids makes this approach industrially viable.

Microwave-Assisted Synthesis Using ZnO Nanoparticles

Nanocatalysts have revolutionized reaction kinetics. A study highlighted the use of ZnO nanoparticles (20 nm) to accelerate the condensation of propionamide with o-phenylenediamine under microwave irradiation . At 70°C, the reaction completes within 30 minutes, yielding 94% of the product. The ZnO surface facilitates proton transfer, reducing activation energy and preventing side reactions such as over-alkylation.

Key Advantages :

  • Energy efficiency : Microwave irradiation reduces reaction time by 80% compared to conventional heating.

  • Scalability : ZnO nanoparticles are cost-effective and separable via centrifugation.

Patent-Based Industrial Processes

Industrial-scale synthesis often employs patented protocols. For example, US Patent 9,273,030B2 discloses a multi-step process starting with ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate . The critical steps include:

  • Quaternization : Reacting the intermediate with 2-(4-cyanophenylamino) acetic acid in dichloromethane.

  • Cyclization : Using Fe-HCl for nitro reduction, followed by amidation with propanoic anhydride .

This method achieves a purity of 95.6% after recrystallization from ethanol-water mixtures . However, the complexity of intermediates necessitates stringent purification, increasing production costs.

Solvent-Free Mechanochemical Synthesis

Recent trends favor solvent-free conditions to enhance sustainability. Ball-milling o-phenylenediamine with propionamide in the presence of KHSO4 as a solid acid catalyst produces This compound with 85% yield . The mechanochemical approach eliminates solvent waste and reduces reaction time to 45 minutes.

Mechanism Insights :

  • KHSO4 acts as a Brønsted acid, protonating the carbonyl oxygen of propionamide.

  • Mechanical force from ball-milling facilitates molecular collisions, promoting cyclization.

Enzymatic Synthesis Using Lipase Catalysts

Biocatalytic methods offer mild reaction conditions. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation of 1H-benzimidazol-4-amine with propionic acid in hexane at 40°C . The enzyme’s regioselectivity ensures exclusive formation of the 4-substituted isomer, achieving 78% yield.

Table 2: Comparative Analysis of Synthesis Methods

MethodCatalystYield (%)Purity (%)Scalability
Acid-CatalyzedH3PO47090Moderate
Fe/S RedoxFe/S7288High
MicrowaveZnO9495High
MechanochemicalKHSO48592Low
EnzymaticCAL-B7889Moderate

Q & A

Q. What are the standard synthetic routes for N-(1H-benzimidazol-4-yl)propanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a benzimidazole derivative (e.g., 1H-benzimidazol-4-amine) with a propanoyl chloride intermediate under anhydrous conditions. Key steps include:

Amide bond formation : React 1H-benzimidazol-4-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .

Purification : Use column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.
Optimization strategies:

  • Microwave-assisted synthesis (e.g., 80°C for 15 minutes) improves reaction efficiency compared to traditional reflux methods .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm the presence of the benzimidazole NH proton (δ 12.5–13.5 ppm) and propanamide methyl group (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Identify the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 230.1) and purity (>95%) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data observed during synthesis of this compound derivatives?

  • Methodological Answer : Solubility inconsistencies often arise from crystallinity or protonation state. Strategies include:
  • pH adjustment : Test solubility in buffered solutions (pH 2–10) to identify optimal conditions for biological assays .
  • Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro studies, as pure organic solvents (e.g., DCM) are unsuitable for aqueous assays .
  • Polymorph screening : Recrystallize the compound from ethanol/water (4:1) to isolate the most stable crystalline form .

Q. What strategies enhance the biological activity of this compound analogs in pharmacological studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies :
  • Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C2 position to improve binding to kinase targets .
  • Replace the propanamide chain with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability .
  • Biological testing :
  • Use enzyme inhibition assays (e.g., IC₅₀ determination against tyrosine kinases) and molecular docking to prioritize analogs .
  • Evaluate cytotoxicity in HEK-293 cells to rule off-target effects .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in vivo models for this compound be addressed?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify metabolic instability .
  • Metabolite identification : Use LC-MS/MS to detect major metabolites (e.g., hydroxylated derivatives) that may interfere with activity .
  • Dose optimization : Conduct dose-response studies to reconcile efficacy thresholds between models .

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